molecular formula C10H9Cl2FO2 B14062383 1-Chloro-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one

Cat. No.: B14062383
M. Wt: 251.08 g/mol
InChI Key: NZTNNQIXAWFDQL-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one is an organic compound with a complex structure, featuring both chloro and fluoromethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-3-(fluoromethoxy)benzene with propan-2-one in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chloro or fluoromethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Chloro-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of chloro and fluoromethoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-phenylpropane: Similar in structure but lacks the fluoromethoxy group.

    Chloroacetone: Contains a chloro group but has a simpler structure.

    1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Contains both chloro and fluorine atoms but differs in overall structure.

Uniqueness

1-Chloro-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one is unique due to the combination of chloro and fluoromethoxy groups, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C10H9Cl2FO2

Molecular Weight

251.08 g/mol

IUPAC Name

1-chloro-1-[2-chloro-3-(fluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H9Cl2FO2/c1-6(14)9(11)7-3-2-4-8(10(7)12)15-5-13/h2-4,9H,5H2,1H3

InChI Key

NZTNNQIXAWFDQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)OCF)Cl)Cl

Origin of Product

United States

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